
6-bromo-3-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-3-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H25BrN4O4 and its molecular weight is 501.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-Bromo-3-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione is a complex quinazoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H25BrN4O4 with a molecular weight of 501.4 g/mol. The compound features a bromine atom, a quinazoline core, and a piperazine moiety, which are critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C23H25BrN4O4 |
Molecular Weight | 501.4 g/mol |
CAS Number | 892286-79-2 |
Antimicrobial Activity
Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. A study focused on the synthesis and evaluation of quinazoline derivatives found that many compounds demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, some derivatives showed inhibition zones comparable to standard antibiotics like ampicillin .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|---|
Compound 13 | Staphylococcus aureus | 11 | 80 |
Compound 15 | Escherichia coli | 10 | 75 |
Compound 14a | Candida albicans | 12 | 70 |
The aforementioned compounds exhibited varying degrees of activity against different strains, highlighting the potential of quinazoline derivatives in combating bacterial resistance .
Anticancer Activity
Quinazoline derivatives have also been investigated for their anticancer properties. Studies have shown that certain modifications in the structure can enhance the compound's ability to inhibit cancer cell proliferation. For instance, compounds with specific substituents at the quinazoline ring have demonstrated significant cytotoxic effects against various cancer cell lines .
Case Study: Anticancer Evaluation
In a study evaluating the anticancer efficacy of quinazoline derivatives, several compounds were tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that some derivatives led to a reduction in cell viability by over 50% at certain concentrations, suggesting their potential as chemotherapeutic agents .
The biological activity of quinazoline derivatives like this compound is often attributed to their ability to interact with specific biological targets:
- DNA Gyrase Inhibition : Some quinazoline derivatives act as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription in bacteria .
- Kinase Inhibition : Recent studies have identified that certain modifications in quinazoline structures can lead to selective inhibition of various kinases involved in cancer progression .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Quinazoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 6-bromo-3-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione exhibit moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria. In a study evaluating various quinazoline derivatives, some showed inhibition zones comparable to standard antibiotics such as ampicillin .
Anticancer Potential
The quinazoline scaffold is recognized for its anticancer properties. Compounds derived from this structure have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth . For example, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .
Analgesic and Anti-inflammatory Effects
Quinazoline derivatives have also been noted for their analgesic and anti-inflammatory properties. These compounds can modulate pain pathways and inflammatory responses, making them candidates for further development in pain management therapies .
Case Study 1: Antimicrobial Evaluation
A series of quinazoline derivatives were synthesized and tested for their antimicrobial efficacy using the agar well diffusion method. Among these compounds, some exhibited broad-spectrum activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with notable inhibition zones ranging from 10 mm to 12 mm .
Case Study 2: Cytotoxicity Assessment
In a cytotoxicity study involving various quinazoline derivatives, one compound demonstrated twice the potency of standard cytotoxic agents against specific cancer cell lines. This highlights the potential of these compounds in cancer therapy .
Eigenschaften
IUPAC Name |
6-bromo-3-[4-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN4O4/c1-32-20-6-3-2-5-19(20)26-11-13-27(14-12-26)21(29)7-4-10-28-22(30)17-15-16(24)8-9-18(17)25-23(28)31/h2-3,5-6,8-9,15H,4,7,10-14H2,1H3,(H,25,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWDKTONQNYRBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.